4'-Cyano-biphenyl-4-acetic acid
Overview
Description
4’-Cyano-biphenyl-4-acetic acid is an organic compound with the molecular formula C15H11NO2. It is characterized by the presence of a biphenyl core with a cyano group at the 4’ position and an acetic acid moiety at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-biphenyl-4-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 4’-Cyano-biphenyl-4-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4’-Cyano-biphenyl-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4’-Cyano-biphenyl-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4’-Cyano-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl core allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation or cell proliferation .
Comparison with Similar Compounds
4-Biphenylacetic acid: Similar in structure but lacks the cyano group.
4’-Cyano-biphenyl-4-carboxylic acid: Similar but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness: 4’-Cyano-biphenyl-4-acetic acid is unique due to the presence of both the cyano group and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-cyanophenyl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZRXEXCOHAAGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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